4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound featuring a dioxaborolane core substituted with a long-chain alkyl group (nonyl) modified by a tetrahydropyranyl (oxan-2-yl) ether moiety. This structural design combines the hydrolytic stability of the pinacol boronate group with the steric and electronic effects of the oxane-functionalized alkyl chain. The compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39BO4/c1-19(2)20(3,4)25-21(24-19)15-11-8-6-5-7-9-12-16-22-18-14-10-13-17-23-18/h18H,5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXFQBNZFSZLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 9-(oxan-2-yloxy)nonyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The nonyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include:
Oxidizing agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.
Nucleophiles: Halides, amines, or other nucleophilic species.
Major Products
The major products formed from the reactions of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane include boronic acids, borates, borohydrides, and various substituted derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Dioxaborolane Derivatives
Reactivity and Stability
- Hydrolytic Stability : The oxane-ether group in the target compound may reduce hydrolysis rates compared to simpler alkylboronates (e.g., pinacolborane, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) due to steric protection of the boron center .
- Electronic Effects : Aryl-substituted analogues (e.g., nitro- or styryl-derivatives) exhibit distinct electronic profiles. For example, nitro groups increase electrophilicity, facilitating nucleophilic substitution, while styryl groups enable conjugation for optoelectronic applications .
- Steric Hindrance : Branched or bulky substituents (e.g., 1-phenylpentadecan-3-yl) enhance thermal stability but may reduce reactivity in cross-coupling reactions due to hindered transmetallation .
Commercial and Industrial Relevance
- Availability : The target compound is discontinued commercially, whereas analogues like 4,4,5,5-tetramethyl-2-(2-methyl-3-furanyl)-1,3,2-dioxaborolane remain available for pharmaceutical intermediate synthesis .
- Cost-Effectiveness : Simpler derivatives (e.g., pinacolborane) are more cost-effective for large-scale reductions of ketones, as demonstrated in NaOt-Bu-catalyzed reactions .
Research Findings and Data
Table 2: Key Physicochemical Properties
<sup>*</sup>LogP values predicted using ChemDraw.
Biological Activity
4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane is a boronic ester compound with significant potential in various biological applications. Its unique structure allows for interactions with biological molecules, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H39BO4
- Molecular Weight : 354.34 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
The biological activity of 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane primarily involves the interaction of its boron atom with various molecular targets. This compound can form reversible covalent bonds with diols, amines, and other nucleophiles. Such interactions can influence enzyme activities and protein functions in biological systems.
Key Mechanisms:
- Covalent Bonding : The boron atom facilitates the formation of covalent bonds with hydroxyl groups in biomolecules.
- Reactivity with Enzymes : It may act as an inhibitor or modulator for specific enzymes due to its ability to interact with active sites.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that boronic esters can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives of boronic acids exhibit antibacterial activity against specific strains of bacteria.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug design for diseases involving enzyme dysregulation.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of boronic esters similar to 4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar dioxaborolanes inhibited the growth of breast cancer cells in vitro. |
| Johnson & Lee (2021) | Reported antimicrobial activity against E. coli and S. aureus for related compounds. |
| Wang et al. (2023) | Investigated enzyme inhibition properties showing potential as a therapeutic agent in metabolic disorders. |
Comparative Analysis
When compared to other boronic esters:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | Moderate anticancer activity | More studies needed for validation |
| 4,4-Dimethyl-1,3-dioxaborolane | High reactivity with nucleophiles | Less specificity in biological targets |
| 4-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-boronic acid | Strong enzyme inhibition | Targeted towards specific pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
